3-(Thiophen-3-ylmethylamino)butan-1-ol

Description

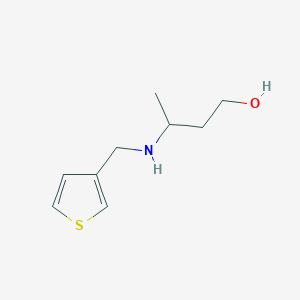

3-(Thiophen-3-ylmethylamino)butan-1-ol is a substituted butanol derivative featuring a thiophene ring attached via a methylene group to the amino substituent at the third carbon of the butanol backbone. This compound combines the hydrophilic hydroxyl group with a sulfur-containing aromatic system, making it structurally unique among amino alcohols.

Properties

IUPAC Name |

3-(thiophen-3-ylmethylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-8(2-4-11)10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZMFSHURPMFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 3-(Thiophen-3-ylmethylamino)butan-1-ol:

Key Observations :

- The thiophene moiety in the target compound introduces aromaticity and sulfur-based reactivity, distinguishing it from phenyl or alkyl-substituted analogs.

- Hydrochloride salts (e.g., ) improve water solubility, whereas thiophene derivatives may exhibit lipophilic tendencies.

Physical Properties

Boiling Points and Solubility:

- Butan-1-ol derivatives: Boiling points generally increase with branching and hydrogen-bonding capacity. For example: 3-Methylbutan-1-ol (isoamyl alcohol): Boiling point = 132°C; water solubility = 20 g/L . 3,3-Dimethyl-1-butanol: Boiling point = 132–135°C; lower solubility due to branching .

- Amino alcohols: The presence of amino groups enhances hydrogen bonding. For instance, 3-Amino-3-methylbutan-1-ol has higher polarity than non-amino analogs .

Hydrogen Bonding and Reactivity:

- The hydroxyl and amino groups in this compound enable hydrogen bonding, similar to butan-1-ol analogs .

- Thiophene’s electron-rich aromatic system may participate in π-π stacking or electrophilic substitution reactions, unlike phenyl or alkyl substituents .

Pharmacological and Toxicological Profiles

Bioactivity:

- Fluorophenyl-substituted amino alcohols (e.g., ) show CNS activity, suggesting that the thiophene analog might target similar pathways.

Toxicity:

Q & A

Q. What are the standard synthetic routes for 3-(Thiophen-3-ylmethylamino)butan-1-ol?

The primary synthesis involves reductive amination between thiophen-3-ylmethanol and butan-1-amine. A typical protocol uses sodium cyanoborohydride as a reducing agent in methanol/ethanol under mild acidic conditions (e.g., acetic acid) at room temperature. Reaction progress is monitored via TLC or LC-MS, and purification is achieved via column chromatography .

Key Steps :

- Equimolar reactants in polar aprotic solvent.

- Acid catalysis (pH ~5–6).

- Reducing agent (e.g., NaBH3CN) for imine intermediate reduction.

- Yield optimization by controlling reaction time (12–24 hrs).

Q. How is structural confirmation performed for this compound?

Spectroscopic methods are essential:

- ¹H/¹³C NMR : Peaks for thiophene protons (δ 6.8–7.5 ppm), methylene groups adjacent to the amine (δ 2.5–3.5 ppm), and hydroxyl protons (δ 1.5–2.0 ppm, broad).

- IR Spectroscopy : Stretching vibrations for -NH (3300 cm⁻¹) and -OH (3400 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (e.g., m/z 213 [M+H]+ for C₉H₁₅NOS) .

Q. What are the recommended safety protocols for handling this compound?

While specific toxicity data are limited, general precautions for amine-alcohol derivatives apply:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizers.

- Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral catalysts or resolving agents are critical:

- Asymmetric reductive amination : Use chiral boron catalysts (e.g., CBS reduction) to induce stereochemistry at the amine center.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers of ester precursors.

- HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation. Reported enantiomeric excess (ee) values reach 85–90% under optimized conditions .

Q. How do conflicting reports on its biological activity (e.g., antimicrobial vs. anti-inflammatory) arise, and how can they be resolved?

Discrepancies often stem from assay variability :

- Microbial strains : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli) show differential sensitivity.

- Concentration gradients : Anti-inflammatory effects (e.g., TNF-α inhibition) may dominate at lower concentrations (IC₅₀ ~10 µM), while antimicrobial activity requires higher doses (MIC ≥50 µM).

- Control experiments : Validate results against known standards (e.g., ampicillin for antimicrobial assays, dexamethasone for inflammation) .

Q. What analytical challenges arise in characterizing its metabolic byproducts?

LC-MS/MS is preferred for metabolite identification, but challenges include:

- Ion suppression from thiophene-derived fragments.

- Differentiating isomers : Use tandem MS with collision-induced dissociation (CID) to fragment ions (e.g., m/z 213 → 170 [loss of C₃H₇NO]).

- Stable isotope labeling : Track metabolic pathways in in vitro hepatocyte models .

Data Contradiction Analysis

Q. Why do fluorination studies of similar butanol derivatives show variable yields (50–59%)?

Reaction conditions heavily influence outcomes:

- Electrophilic fluorination : Selectfluor I efficiency depends on solvent polarity (higher yields in acetonitrile vs. THF).

- Steric effects : Bulky substituents near the hydroxyl group reduce accessibility for fluorinating agents.

- Temperature : Elevated temperatures (40–60°C) improve kinetics but may degrade sensitive intermediates .

Comparative Table :

| Fluorination Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Selectfluor I | MeCN | 25 | 59 |

| DAST | DCM | 0 | 50 |

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

Follow ICH Q1A guidelines :

- Prepare buffer solutions (pH 1–10).

- Incubate compound at 40°C/75% RH for 4 weeks.

- Analyze degradation via HPLC-UV at 254 nm.

- Identify hydrolytic byproducts (e.g., thiophene-3-carbaldehyde from amine cleavage) .

Q. What computational tools predict its binding affinity for neurotransmitter receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.